Fmoc-MeAdec(2)-OH, also known as 9-fluorenylmethoxycarbonyl-N-methyl-2-amino-3,3-dimethylbutanoic acid, is a specialized amino acid derivative utilized primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group that facilitates the selective deprotection of the amino group during solid-phase peptide synthesis. This compound is classified under the category of Fmoc-protected amino acids, which are essential for synthesizing peptides with specific sequences and functionalities.
Fmoc-MeAdec(2)-OH can be synthesized from commercially available starting materials, typically involving the modification of amino acids to incorporate the Fmoc group. It falls under the classification of non-standard amino acids due to its unique side chain structure, which includes a methyl group and additional carbon atoms that contribute to its steric properties.
The synthesis of Fmoc-MeAdec(2)-OH generally involves several key steps:
Fmoc-MeAdec(2)-OH has a complex molecular structure characterized by:
The primary reactions involving Fmoc-MeAdec(2)-OH include:
The mechanism of action for Fmoc-MeAdec(2)-OH during peptide synthesis involves:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reactants.
Fmoc-MeAdec(2)-OH is primarily used in:
N-methylation of peptide backbones is a strategic modification that addresses two critical limitations in therapeutic peptide development: poor membrane permeability and susceptibility to proteolytic degradation. By replacing the amide N–H hydrogen with a methyl group, N-methylation reduces the molecule’s capacity to form hydrogen bonds with water, thereby increasing lipophilicity. This shift enhances passive transcellular transport across epithelial barriers, a mechanism validated by studies on cyclic peptides like Cyclosporin A, which contains seven N-methylated amide bonds and exhibits exceptional oral bioavailability [6]. The methyl group also sterically shields the amide bond from enzymatic cleavage by endopeptidases, extending the peptide’s metabolic stability in biological fluids [1].
Quantitative analyses demonstrate that N-methylation can improve permeability by up to 50-fold in cyclic hexapeptides, as measured by parallel artificial membrane permeability assays (PAMPA). For example, selective N-methylation of specific residues in the model scaffold cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] resulted in PAMPA values comparable to the high-permeability drug propranolol [7]. Notably, the position and number of N-methyl groups are crucial; partial methylation often outperforms full methylation due to optimized conformational flexibility and intramolecular hydrogen bonding [7].
Table 1: Impact of N-Methylation on Peptide Properties
Parameter | Non-Methylated Peptide | N-Methylated Variant |
---|---|---|
PAMPA Permeability (×10⁻⁶ cm/s) | 0.2–0.5 | 5.0–15.0 |
Proteolytic Half-life (t₁/₂) | <10 minutes | >60 minutes |
Oral Bioavailability (Rat) | <5% | Up to 28% |
Furthermore, N-methylation suppresses side reactions during solid-phase peptide synthesis, such as aspartimide formation in sequences like Asp-Gly, by minimizing base-catalyzed cyclization. This is attributed to the reduced nucleophilicity of the adjacent amide nitrogen [1].
The advent of 9-fluorenylmethoxycarbonyl (Fmoc) protection in the 1970s revolutionized peptide synthesis by enabling mild, orthogonal deprotection strategies compatible with complex targets. Unlike the classical tert-butyloxycarbonyl (Boc) approach, which required corrosive hydrogen fluoride for final deprotection, Fmoc chemistry uses base-labile deblocking (e.g., piperidine), allowing for automation and broader accessibility [1] [3]. This shift facilitated the industrial-scale production of therapeutic peptides, reducing costs and improving the availability of high-purity Fmoc building blocks (>99% HPLC purity) [1].
Key innovations include the development of orthogonally protected derivatives, such as Fmoc-Glu[Oβ(Alloc-Thr-OtBu)]-OH, which enabled the synthesis of insulin lispro via a 51-residue depsipeptide intermediate. Such building blocks permit selective deprotection of specific functional groups during chain assembly, critical for synthesizing peptides with post-translational modifications or unnatural linkages [3]. Additionally, advances in segment condensation methods—notably native chemical ligation (NCL) of peptide thioesters—have extended the accessible peptide length beyond 50 residues. For insulin synthesis, NCL outperformed stepwise Fmoc solid-phase peptide synthesis and hybrid methods by achieving higher yields (25% vs. <5%) and minimizing side products [3].
Table 2: Evolution of Fmoc-Based Peptide Synthesis Techniques
Era | Key Innovation | Therapeutic Impact |
---|---|---|
1980s | Introduction of base-labile Fmoc group | Enabled automation; avoided HF handling |
1990s | Orthogonal protecting groups (e.g., Alloc) | Facile synthesis of modified peptides |
2000s–Present | Native chemical ligation with Fmoc-thioesters | Convergent synthesis of proteins (e.g., insulin) |
Clinically, these advancements underpin next-generation peptide therapeutics with improved delivery routes. For instance, oral semaglutide (NN-9924), currently in pre-registration phases, relies on Fmoc-derived synthetic routes combined with permeation enhancers [6].
Fmoc-MeAdec(2)-OH (N-ᴹᵉ-2-amino-decane-1-carboxylic acid) exemplifies a tailored N-methylated building block designed to confer enhanced biophysical properties. Its structure features:
Synthetically, Fmoc-MeAdec(2)-OH is prepared via the Fukuyama amine synthesis on solid phase. This method employs 2-nitrobenzenesulfonyl (o-NBS) protection to activate the amino group for alkylation. Subsequent treatment with methyl iodide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields the N-methylated derivative, followed by Fmoc reprotection and cleavage from resins like 2-chlorotrityl chloride (2-CTC) [10]. The process achieves >90% yield and >95% purity, with no detectable racemization, making it scalable for industrial applications [10].
Functionally, this building block enables:
Table 3: Comparative Properties of Advanced N-Methylated Building Blocks
Building Block | Key Feature | Application Scope |
---|---|---|
Fmoc-MeAdec(2)-OH | C10 alkyl chain + N-methyl | Membrane-anchored peptides |
Fmoc-N-Me-Thr(tBu)-OH | Sterically hindered α-carbon | Cyclic peptide permeability |
Fmoc-Ala-Ser(ψMe,Mepro)-OH | Pseudo-proline scaffold | β-Turn stabilization |
This compound’s uniqueness lies in its dual role as a permeability enhancer and a structural anchor, enabling peptide engineering for previously intractable targets, such as intracellular protein-protein interactions [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: